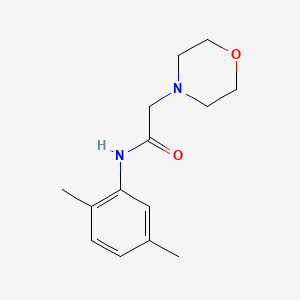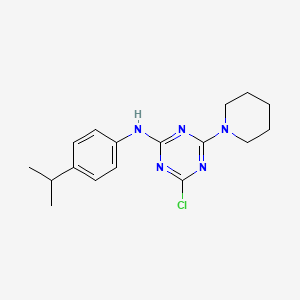![molecular formula C15H13Cl2N3O6S B5507206 2-{[(3-nitrophenyl)sulfonyl]amino}ethyl (3,4-dichlorophenyl)carbamate](/img/structure/B5507206.png)
2-{[(3-nitrophenyl)sulfonyl]amino}ethyl (3,4-dichlorophenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related structures often involves the reaction of benzyl chloroformates with corresponding amines to prepare carbamates, which are then nitrosated to yield targeted structures. This process exemplifies the synthesis of compounds with functionalities similar to “2-{[(3-nitrophenyl)sulfonyl]amino}ethyl (3,4-dichlorophenyl)carbamate” (Satya Venkata et al., 2009). Additionally, the protection of carboxy-groups in peptide synthesis using related groups demonstrates the versatility and applicability of these compounds in complex organic syntheses (M. J. Amaral, 1969).
Molecular Structure Analysis
The molecular structure of compounds within this category, such as ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate, facilitates the Lossen rearrangement, leading to the synthesis of hydroxamic acids and ureas from carboxylic acids. This structural feature allows for good yields without racemization under milder conditions (Kishore Thalluri et al., 2014).
Chemical Reactions and Properties
The chemical reactivity and properties of compounds in this family are demonstrated through their use in various synthetic pathways, including the preparation of sulfonamides and carbamates with significant biological activity. For example, sulfonamides derived from 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, have shown potent antimicrobial activity (D. B. Janakiramudu et al., 2017).
Physical Properties Analysis
The study of ethyl 2-aryl(methyl)sulfonylamino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylates provides insights into the acid-base properties, solubility, and chemical stability of related compounds. These characteristics are essential for understanding the behavior of these compounds under different conditions and their potential applications (L. Chekanova et al., 2014).
Chemical Properties Analysis
The chemical properties of these compounds, including their reactivity in nucleophilic reactions and their ability to form complex structures through intramolecular interactions, highlight their versatility in synthetic chemistry. The synthesis of 1,3,5-trisubstituted (pyrrol-2-yl)acetic acid esters via dual nucleophilic reactions of sulfonamides or carbamates illustrates this point well, showcasing the regioselective attack on 2-propynyl-allyl hybrid cations leading to pyrrole frameworks (Teruhiko Ishikawa et al., 2006).
Wissenschaftliche Forschungsanwendungen
Ethyl Carbamate in Foods and Beverages
Ethyl carbamate, a compound related by chemical structure to the carbamate family, has been extensively studied for its occurrence and effects in fermented foods and alcoholic beverages. Its presence raises health concerns due to its genotoxic and carcinogenic properties across various species, including humans. The compound is produced through chemical mechanisms involving urea and proteins during fermentation, as well as from cyanide precursors. Various analytical strategies are employed to determine ethyl carbamate levels, ranging from gas chromatography to high-performance liquid chromatography. Preventative methods to reduce ethyl carbamate levels involve optimized practices throughout the production chain and the abatement of precursors through enzymatic and chemical methods (Weber & Sharypov, 2009).
Genotoxicity of Nitrosoureas
1-Ethyl-1-nitrosourea (ENU), another chemically related compound, serves as a potent ethylating agent with significant genotoxicity, demonstrating the broader implications of nitro and carbamate functional groups in biological systems. ENU's actions include ethylation and carbamoylation, affecting nucleophilic sites in cellular constituents. This review of ENU's genotoxicity highlights its mutagenic potential across a range of tests from viruses to mammalian cells, emphasizing the importance of understanding the biological interactions of related compounds (Shibuya & Morimoto, 1993).
Sulfonamides in Therapeutic Applications
The review of sulfonamides, compounds sharing a sulfonamide group similar to the one in the query compound, underscores their importance across various clinical applications, including as diuretics, carbonic anhydrase inhibitors, antiepileptics, antipsychotics, and in anticancer therapies. The evolution of sulfonamides highlights their broad biological activities and the continuous need for novel compounds to address diverse medical challenges (Carta, Scozzafava, & Supuran, 2012).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(3-nitrophenyl)sulfonylamino]ethyl N-(3,4-dichlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3O6S/c16-13-5-4-10(8-14(13)17)19-15(21)26-7-6-18-27(24,25)12-3-1-2-11(9-12)20(22)23/h1-5,8-9,18H,6-7H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVWMMJYVIPQWSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCCOC(=O)NC2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-nitrophenyl)sulfonylamino]ethyl N-(3,4-dichlorophenyl)carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5507124.png)


![5-(2-hydroxyethyl)-6-methyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B5507134.png)
![7-[(4-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5507147.png)
![8-[4-(3-hydroxy-3-methylbutyl)benzoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5507156.png)
![4-(3-{[3-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5507157.png)
![N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B5507184.png)
![2-({[(2R)-2-amino-2-phenylacetyl]amino}methyl)-N,N-dimethyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide hydrochloride](/img/structure/B5507193.png)
![1-(4-ethyl-5-{1-[(4-methylpiperazin-1-yl)carbonyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5507195.png)



![4-[(4-bromobenzyl)oxy]-3-chloro-5-ethoxybenzaldehyde oxime](/img/structure/B5507241.png)